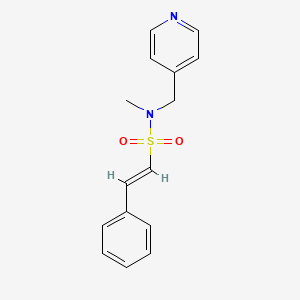

(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at how it reacts with other compounds, what products are formed, and under what conditions the reactions occur .Physical And Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and stability. It could also include spectroscopic properties like UV/Vis, IR, and NMR spectra .Wissenschaftliche Forschungsanwendungen

Novel Endothelin Receptor Antagonists

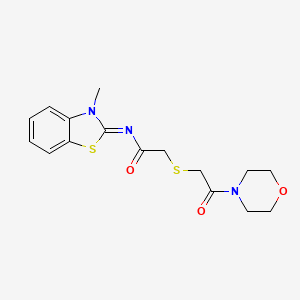

A study by Harada et al. (2001) introduced a series of 2-phenylethenesulfonamide derivatives, presenting a new class of ET(A)-selective endothelin (ET) receptor antagonists. These compounds demonstrated significant ET(A) binding affinity and selectivity, with notable oral activity in models. The structural modifications highlighted the importance of the alkoxy region and the 2-phenylethenesulfonamide group in their activity profile, leading to the identification of compounds with improved pharmacological properties (Harada et al., 2001).

Schiff Bases with Antimicrobial Activity

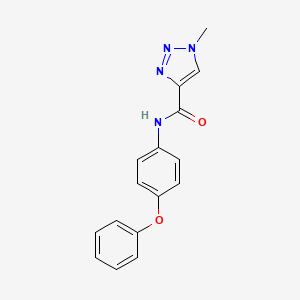

Elangovan et al. (2021) synthesized a novel compound through the condensation of pyridine-4-carboxaldehyde and sulfadiazine, characterized by various spectroscopic techniques. The study evaluated its antimicrobial activity and involved molecular docking studies to understand its interaction with proteins, demonstrating the compound's potential as an antimicrobial agent (Elangovan et al., 2021).

Nonlinear Optical Materials

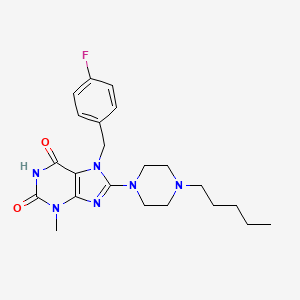

Research by Ogawa et al. (2008) focused on the preparation and properties of 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives, known for their second-order nonlinear optical (NLO) properties. This study explored the effect of anion exchange on NLO properties and crystal growth, contributing to the development of new compounds with desirable optical and crystallographic characteristics (Ogawa et al., 2008).

Corrosion Inhibition Studies

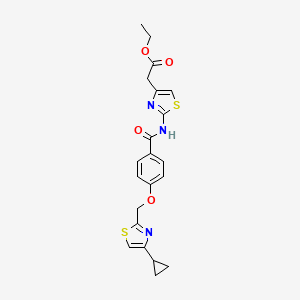

Ji et al. (2016) synthesized a Schiff base derivative with multiple pyridine and benzene rings, examining its corrosion inhibition properties on mild steel in acidic conditions. The study combined weight loss experiments, electrochemical methods, and quantum chemical calculations, revealing the compound's mixed-type inhibition behavior and its adsorption characteristics on metal surfaces (Ji et al., 2016).

Electro-Optic Materials Development

Facchetti et al. (2003) reported on the synthesis of pyrrole-based donor-acceptor chromophores for electro-optic applications. The study detailed the creation of NLO-active chromophore monolayers and self-assembled superlattices, showing promising results for the development of highly transparent and efficient nonlinear optical/electro-optic materials (Facchetti et al., 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-N-methyl-2-phenyl-N-(pyridin-4-ylmethyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-17(13-15-7-10-16-11-8-15)20(18,19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNRWUJRIAMSRA-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=NC=C1)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=NC=C1)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(benzylthio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)butanamide](/img/structure/B2627924.png)

![3-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2627925.png)

![2-(4-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2627928.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-phenoxyethyl)urea](/img/structure/B2627930.png)

![N-(3-methoxyphenyl)-2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)acetamide](/img/structure/B2627946.png)